![molecular formula C16H10N2O2 B3037086 2-Acetyl-10-oxidoacridin-10-ium-9-carbonitrile CAS No. 439095-15-5](/img/structure/B3037086.png)
2-Acetyl-10-oxidoacridin-10-ium-9-carbonitrile
Overview
Description
2-Acetyl-10-oxidoacridin-10-ium-9-carbonitrile, or 2AOAC, is a synthetic compound with a wide range of applications in scientific research. It is a member of the acridinium family of compounds, which are known for their strong fluorescence, high photostability, and low toxicity. 2AOAC has been used in a variety of research applications, including fluorescence microscopy, cell imaging, and drug delivery.
Scientific Research Applications
Catalytic Activity in Reduction of Dioxygen
2-Acetyl-10-oxidoacridin-10-ium-9-carbonitrile and related compounds have been explored for their catalytic activity, particularly in the reduction of dioxygen. Studies have demonstrated that these compounds can efficiently catalyze the two-electron and four-electron reduction of dioxygen to produce H2O2 and H2O, respectively. This reaction is catalyzed by cobalt porphyrins in the presence of perchloric acid in specific solvents like acetonitrile (Fukuzumi et al., 2004).
Reactivity with Electrophiles
The C(9)-C bonds of related acridine derivatives have shown unique reactivity, acting similarly to metal-carbon bonds when reacting with electrophiles. This reaction results in the formation of alkane, alkyl hydroperoxide, and alkyl iodide, demonstrating the compound's potential in organic synthesis and catalysis (Fukuzumi et al., 1992).
Charge-Transfer Complexes in Hydride Transfer
The compound's reactivity in charge-transfer complexes and sequential electron-proton-electron transfer has been a subject of study, particularly in hydride transfer reactions with various acceptors. This research provides insights into its potential use in redox chemistry and electron transfer processes (Fukuzumi et al., 2000).
Photocatalytic Applications
Acridine derivatives, including this compound, have been investigated for their role as photocatalysts in various chemical reactions. This includes the reductive dehalogenation of halogenated compounds, demonstrating their potential in environmental applications and organic synthesis (Ishikawa & Fukuzumi, 1990).
Organic Light-Emitting Diodes (OLEDs)
The compound has been utilized in the development of novel materials for OLEDs. Its derivatives have been used to construct efficient host materials, showing promise in the field of electronics and display technologies (Liu et al., 2018).
properties
IUPAC Name |
2-acetyl-10-oxidoacridin-10-ium-9-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c1-10(19)11-6-7-16-13(8-11)14(9-17)12-4-2-3-5-15(12)18(16)20/h2-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCIDRGPJGHSRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C3=CC=CC=C3[N+](=C2C=C1)[O-])C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666657 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
439095-15-5 | |
Record name | 9-Acridinecarbonitrile, 2-acetyl-, 10-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=439095-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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